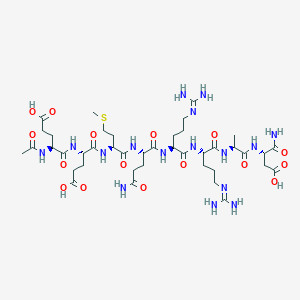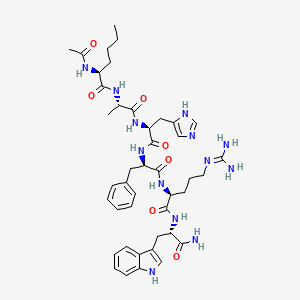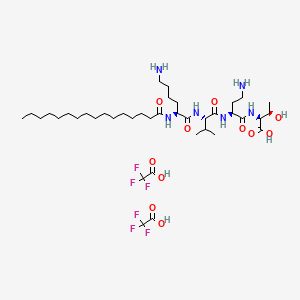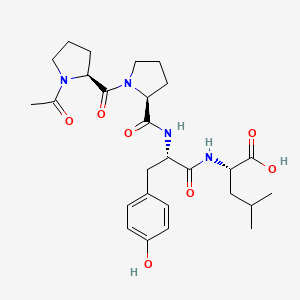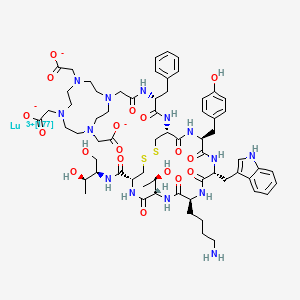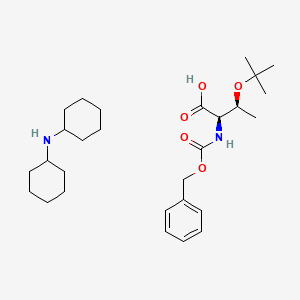
Z-D-Thr(tbu)-OH dcha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-D-Thr(tbu)-OH dcha (also known as 2,4-dihydroxy-3-thiobutanoic acid) is a thiol-containing organic compound that is widely used in scientific research. It has a diverse range of applications, from the synthesis of polymers to the study of biological systems. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Z-D-Thr(tbu)-OH dcha.
科学的研究の応用
Z-D-Thr(tbu)-OH dcha has a wide range of scientific research applications. It is used in the synthesis of polymers, such as polyurethanes and polyesters, which are used in a variety of industries. It is also used in the study of biological systems, such as the regulation of gene expression and the metabolism of lipids. Additionally, it is used in the study of drug delivery systems and the development of new drugs.
作用機序
The mechanism of action of Z-D-Thr(tbu)-OH dcha is not fully understood. However, it is believed to act as a catalyst in the synthesis of polymers, by stimulating the reaction between the thiol compound and the alcohol. It is also believed to act as an inhibitor of certain metabolic pathways, by blocking the activity of certain enzymes.
Biochemical and Physiological Effects
Z-D-Thr(tbu)-OH dcha has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, which is involved in the regulation of gene expression. It has also been shown to inhibit the metabolism of lipids, which can lead to the accumulation of fatty acids in cells. Additionally, it has been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The use of Z-D-Thr(tbu)-OH dcha in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it has a wide range of applications, from the synthesis of polymers to the study of biological systems. A limitation is that the mechanism of action of Z-D-Thr(tbu)-OH dcha is not fully understood, which can make it difficult to predict the outcome of certain experiments.
将来の方向性
The use of Z-D-Thr(tbu)-OH dcha in scientific research is still in its infancy. There are a number of potential future directions for research. These include studying the effects of Z-D-Thr(tbu)-OH dcha on gene expression and metabolism, as well as its role in drug delivery systems and the development of new drugs. Additionally, further research is needed to better understand the mechanism of action of Z-D-Thr(tbu)-OH dcha, in order to optimize its use in laboratory experiments.
合成法
Z-D-Thr(tbu)-OH dcha is synthesized through a process known as thioesterification. This involves the reaction of a thiol compound, such as thiobutanoic acid, with an alcohol, such as ethanol, in the presence of a catalyst such as sodium hydroxide. The reaction yields Z-D-Thr(tbu)-OH dcha as the product. The synthesis of Z-D-Thr(tbu)-OH dcha is relatively simple and can be conducted in a laboratory setting.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGZKHUOOUVBV-STEACBGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Thr(tbu)-OH dcha | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


